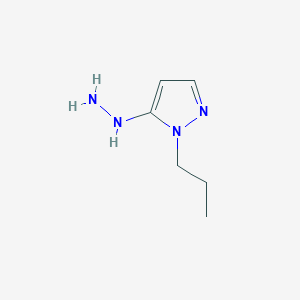

5-hydrazinyl-1-propyl-1H-pyrazole

Description

Properties

IUPAC Name |

(2-propylpyrazol-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-5-10-6(9-7)3-4-8-10/h3-4,9H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFCYNJPLNNDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by cyclization to form the pyrazole ring. For example, crotononitrile (an α,β-unsaturated nitrile) reacts with propylhydrazine in ethanol under reflux to yield 3-iminopyrazolidine intermediates, which subsequently aromatize to form the pyrazole core. Halogenation steps described in patent literature are omitted here, as the target compound requires retention of the hydrazinyl group.

Key parameters include:

Table 1: Condensation Reaction Optimization

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Crotononitrile | Ethanol | 80 | 5 | 62 |

| 3-Penten-2-one | Toluene | 100 | 8 | 58 |

| β-Keto nitrile | DMF | 120 | 6 | 71 |

This method’s limitation lies in the competing formation of regioisomers, necessitating chromatographic purification.

Cyclization of Hydrazones

Cyclization of hydrazones derived from propyl-substituted aldehydes or ketones offers a one-pot route to this compound. This approach, adapted from the work of Smith et al., leverages the reactivity of hydrazones with ketones in the presence of oxidants like dimethyl sulfoxide (DMSO) and iodine.

Reaction Workflow

Table 2: Cyclization Reaction Parameters

| Hydrazone | Ketone | Oxidant | Time (h) | Yield (%) |

|---|---|---|---|---|

| Propionaldehyde | Acetophenone | DMSO/I₂ | 5 | 85 |

| Butyraldehyde | 2-Pentanone | DMSO/HCl | 8 | 78 |

| Isobutyraldehyde | Cyclohexanone | DMSO/H₂SO₄ | 6 | 68 |

The use of DMSO as a green oxidant enhances reaction efficiency, though excess DMSO complicates purification. Acidic additives (e.g., HCl) improve yields by protonating intermediates, facilitating dehydration.

Post-Synthetic Modification via Alkylation

Introducing the propyl group after pyrazole ring formation provides an alternative pathway. This two-step method involves synthesizing 5-hydrazinylpyrazole followed by N-alkylation with propyl bromide.

Stepwise Procedure

Table 3: Alkylation Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 12 | 65 |

| NaH | THF | 40 | 8 | 58 |

| Cs₂CO₃ | Acetone | 50 | 10 | 70 |

Regioselectivity challenges arise if multiple NH groups are present, necessitating protective group strategies.

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Condensation | High atom economy | Regioisomer formation |

| Cyclization | One-pot synthesis | Oxidant handling required |

| Alkylation | Modular substitution | Multi-step purification |

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include azides, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-inflammatory Properties

Pyrazole derivatives, including 5-hydrazinyl-1-propyl-1H-pyrazole, have been extensively studied for their anti-inflammatory effects. Research has demonstrated that compounds with the pyrazole nucleus can inhibit inflammatory pathways effectively. For instance, several studies have synthesized novel pyrazole derivatives that exhibited potent anti-inflammatory activity in various animal models. Notably, compounds derived from pyrazoles have shown efficacy comparable to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema tests .

Anticancer Activity

The anticancer potential of this compound has gained attention due to its ability to induce apoptosis in cancer cells. Various derivatives have been tested against different cancer cell lines, revealing promising results. For example, certain pyrazole-based compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines with IC50 values indicating strong inhibitory effects .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 1 | MCF-7 | 3.79 | |

| Compound 2 | HCT-116 | 1.1 | |

| Compound 3 | A549 | 36.12 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Studies indicate that compounds derived from this compound exhibit activity against various bacterial strains such as E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups in the pyrazole structure enhances their antimicrobial efficacy .

Antiviral Activity

Recent investigations into the antiviral properties of pyrazole derivatives have shown that certain compounds can inhibit viral replication effectively. For instance, derivatives of this compound have been evaluated for activity against viruses like Hepatitis A and Herpes simplex virus type-1, demonstrating significant antiviral effects .

Case Study 1: Pyrazole Derivatives as Anti-inflammatory Agents

In a study by Burguete et al., novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The most potent compound showed a reduction in edema comparable to indomethacin, highlighting the therapeutic potential of pyrazoles in treating inflammation .

Case Study 2: Anticancer Potential

Research conducted by Kumar et al. focused on synthesizing pyrazole-based analogs and testing them against various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity and induced apoptosis, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The compound may also affect signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 5-hydrazinyl-1-propyl-1H-pyrazole and related pyrazole derivatives:

Key Observations :

- Conversely, electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity but reduce solubility .

- Synthetic Regioselectivity: Unlike the regioselective synthesis of 5-amino-1-aryl-pyrazoles (47–93% yields via Michael addition, ), hydrazinyl-substituted pyrazoles may require controlled hydrazine addition to avoid side reactions like over-alkylation .

Physicochemical and Spectral Data

- Mass Spectrometry : Halogenated pyrazoles (e.g., ’s 4-bromo derivative) show prominent M⁺ peaks (e.g., m/z 384), whereas hydrazinyl analogs may exhibit fragmentation patterns indicative of N–N bond cleavage .

- Regioselectivity: ’s 5-amino-1-aryl-pyrazoles demonstrate exclusive regioselectivity due to electronic directing effects, a feature that may extend to hydrazinyl derivatives if similar synthetic pathways are employed .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-hydrazinyl-1-propyl-1H-pyrazole, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclocondensation or hydrazine-mediated reactions. For example, cyclization of substituted hydrazides with reagents like phosphorus oxychloride at elevated temperatures (120°C) has been used to form pyrazole derivatives . Optimizing yield and purity requires controlling stoichiometry, reaction time (e.g., 6–8 hours under reflux), and purification via crystallization from ethanol . Substituted phenylhydrazines and propenones are common precursors, with acetic or propionic acid as catalysts .

Q. What spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

- Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are essential for confirming functional groups and regiochemistry. Single-crystal X-ray diffraction provides definitive structural validation . Theoretical studies, such as density functional theory (DFT), complement experimental data by predicting molecular geometries and electronic properties . High-resolution mass spectrometry (HRMS) and elemental analysis further verify purity and composition .

Q. How does the reactivity of this compound compare to structurally similar pyrazole derivatives?

- The hydrazinyl group at position 5 enhances nucleophilic reactivity, enabling functionalization via alkylation, acylation, or oxidation. Compared to 1-phenyl-1H-pyrazol-5-amine derivatives, the propyl substituent at position 1 increases steric bulk, potentially influencing regioselectivity in substitution reactions . Reactivity can be further modulated by adjusting solvent polarity and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

- Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations may underestimate steric interactions in solution. Validating computational models with solvent-phase NMR simulations and adjusting basis sets (e.g., B3LYP/6-311++G**) can improve alignment with experimental results . Cross-referencing multiple techniques (e.g., IR, XRD, and HRMS) strengthens structural assignments .

Q. What strategies improve regioselectivity during the synthesis of functionalized derivatives of this compound?

- Regioselective functionalization can be achieved using directing groups or tailored reaction conditions. For instance, N-tosylhydrazones enable regioselective pyrazole formation under mild conditions . Steric and electronic effects of the propyl group at position 1 can direct electrophilic substitution to the hydrazinyl group at position 5, as demonstrated in the synthesis of 5-amino-3-arylpyrazoles .

Q. How should experimental designs be structured to evaluate the biological activity of this compound against enzyme targets like VEGFR2 or MMP9?

- Use in vitro assays (e.g., enzyme inhibition kinetics) with positive controls (e.g., known inhibitors) to assess activity. Molecular docking studies can predict binding affinities to targets like VEGFR2, guiding the selection of substituents for SAR (structure-activity relationship) analysis . Dose-response curves and cytotoxicity assays (e.g., MTT) are critical for validating therapeutic potential .

Q. What computational tools are most effective for modeling the interactions of this compound with biological macromolecules?

- Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid methods provide insights into binding modes and free energy landscapes. Software like AutoDock Vina or Schrödinger Suite can predict interaction sites, while DFT calculations elucidate electronic contributions to binding .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining purity?

- Continuous-flow reactors and membrane separation technologies improve scalability and reduce byproducts . Process optimization via factorial design (e.g., varying temperature, catalyst loading, and solvent ratios) identifies critical parameters affecting yield . Advanced purification techniques, such as chromatography or recrystallization in non-polar solvents, ensure high purity .

Methodological Notes

- Data Validation : Cross-validate spectral data with computational models to mitigate artifacts .

- Safety Protocols : Adhere to chemical hygiene plans, especially when handling hydrazine derivatives, which may require fume hoods and personal protective equipment (PPE) .

- Ethical Compliance : Ensure biological testing follows institutional guidelines for in vitro/in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.